![molecular formula C11H14ClNO B2496479 6'-甲氧基-1',2'-二氢螺[环丙烷-1,3'-吲哚]盐酸盐 CAS No. 2197055-37-9](/img/structure/B2496479.png)

6'-甲氧基-1',2'-二氢螺[环丙烷-1,3'-吲哚]盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

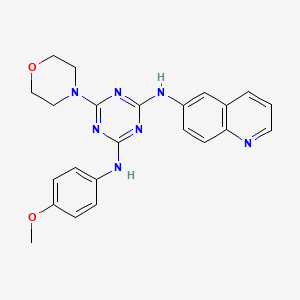

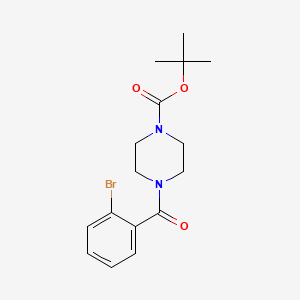

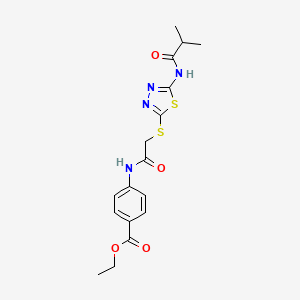

The compound “6’-Methoxy-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] hydrochloride” is likely to be a complex organic molecule. It appears to contain a spirocyclic structure, which is a compound with two rings sharing a single atom, in this case, a cyclopropane ring and an indole ring . The ‘6’-Methoxy’ indicates the presence of a methoxy group (-OCH3) on the 6th carbon of the indole ring .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the spirocyclic structure through a cycloaddition or similar reaction . The methoxy group could be introduced through a substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the spirocyclic system, with the methoxy group providing additional electron density and potentially influencing the reactivity and properties of the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the methoxy group and the spirocyclic structure. The methoxy group could potentially undergo reactions such as demethylation, while the spirocyclic system might participate in cycloaddition or ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by factors such as its molecular structure, the presence of the methoxy group, and the spirocyclic system .科学研究应用

Cancer Treatment

Indole derivatives have been found to be biologically active compounds that can be used in the treatment of cancer cells . They show various biologically vital properties, which makes them a promising candidate for cancer treatment .

Antimicrobial Applications

Indole derivatives have also shown potential in combating microbes . This could make them useful in the development of new antimicrobial drugs .

Treatment of Various Disorders

Indole derivatives have attracted attention for their potential in treating different types of disorders in the human body . This broad application could make them a versatile tool in the medical field .

Synthesis of Alkaloids

Indole derivatives are prevalent moieties present in selected alkaloids . They play a significant role in cell biology and are important types of molecules and natural products .

Neuroprotective and Antioxidant Properties

2,3-Dihydroindoles, a type of indole derivative, are promising agents for the synthesis of new compounds with neuroprotective and antioxidant properties . This could make them useful in the treatment of neurodegenerative diseases .

Synthesis of Melatonin Analogs

The proposed synthetic strategy for 2,3-dihydroindole derivatives can be used for the synthesis of new analogs of the endogenous hormone melatonin . Melatonin and its analogues exhibit antidepressant, antioxidant, neuroprotective, hypotensive and anticancer activities .

Chemoselective Reduction

The chemoselective reduction of the nitrile group in the presence of an amide has been shown in the synthesis of 2,3-dihydroindole derivatives . This could be a valuable tool in organic synthesis .

Synthesis of New Biofunctional Molecules

The synthetic strategy for 2,3-dihydroindole derivatives can also be used for the synthesis of new biofunctional molecules . These molecules could have a wide range of applications in food and health .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

6-methoxyspiro[1,2-dihydroindole-3,1'-cyclopropane];hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO.ClH/c1-13-8-2-3-9-10(6-8)12-7-11(9)4-5-11;/h2-3,6,12H,4-5,7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWOHPYVCVAAFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3(CC3)CN2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2496399.png)

![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2496404.png)

![N-[(1,2-dimethylindol-5-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2496409.png)